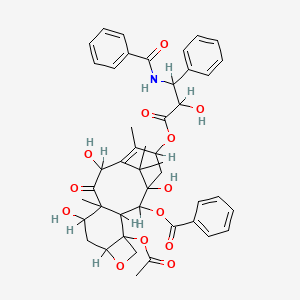

7-Epi-10-Desacetyl-Paclitaxel

Vue d'ensemble

Description

Le 10-Désacétyltaxol est un dérivé du paclitaxel, un agent anticancéreux bien connu. Il s'agit d'un composé taxane isolé de l'écorce des ifs, plus précisément de l'espèce Taxus wallichiana. Ce composé est important en raison de son rôle de précurseur dans la semi-synthèse du paclitaxel, utilisé dans le traitement de divers cancers, notamment le cancer du sein, de l'ovaire et du poumon .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le 10-Désacétyltaxol peut être synthétisé par bioconversion du 7-β-xylosyl-10-désacétyltaxol en utilisant des souches de levure modifiées génétiquement. Le processus de bioconversion implique l'utilisation d'un gène d'hydrolase glycosidique de Lentinula edodes, qui facilite l'élimination du groupe xylosyle . Les conditions de réaction comprennent l'utilisation de diméthylsulfoxyde, de suppléments anti-mousse et de concentrations spécifiques de substrat pour optimiser le rendement .

Méthodes de Production Industrielle : La production industrielle du 10-Désacétyltaxol implique des processus de biocatalyse à grande échelle. Le processus de bioconversion optimisé peut atteindre des rendements élevés, avec une efficacité de bioconversion rapportée de 93 à 95 % dans un volume de réaction de 10 litres . Cette méthode comble le fossé entre la recherche fondamentale et l'utilisation commerciale, la rendant possible pour une production à grande échelle .

Analyse Des Réactions Chimiques

Types de Réactions : Le 10-Désacétyltaxol subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de dérivés oxydés.

Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène, conduisant à la formation de dérivés réduits.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de dérivés substitués.

Réactifs et Conditions Courants :

Oxydation : Les réactifs courants comprennent les agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactifs courants comprennent les agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes ou les nucléophiles dans des conditions spécifiques.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du 10-Désacétyltaxol, qui peuvent être utilisés en outre dans la synthèse du paclitaxel et d'autres composés connexes .

4. Applications de la Recherche Scientifique

Le 10-Désacétyltaxol a de nombreuses applications dans la recherche scientifique, notamment :

Industrie : Il joue un rôle dans la production à grande échelle du paclitaxel, répondant à la demande mondiale pour ce médicament.

5. Mécanisme d'Action

Le 10-Désacétyltaxol favorise la polymérisation de la tubuline, une protéine qui forme les microtubules. En stabilisant les microtubules, il inhibe leur dépolymérisation, qui est essentielle à la division cellulaire. Ce mécanisme conduit à un arrêt mitotique et à l'apoptose des cellules cancéreuses, ce qui en fait un agent anticancéreux efficace . Les cibles moléculaires comprennent la tubuline et les microtubules, et les voies impliquées sont liées à la régulation du cycle cellulaire et à l'apoptose .

Composés Similaires :

Paclitaxel : Le composé parent, connu pour ses puissantes propriétés anticancéreuses.

Docétaxel : Un autre dérivé taxane avec des mécanismes d'action similaires mais des propriétés pharmacocinétiques différentes.

Cabazitaxel : Un nouveau dérivé taxane utilisé dans le traitement du cancer de la prostate.

Unicité : Le 10-Désacétyltaxol est unique en raison de son rôle de précurseur dans la semi-synthèse du paclitaxel. Sa capacité à être efficacement converti en paclitaxel par biocatalyse en fait un composé précieux dans les applications de recherche et industrielles .

Applications De Recherche Scientifique

Pharmaceutical Applications

The pharmaceutical applications of 7-Epi-10-Desacetyl-Paclitaxel are diverse:

Cancer Treatment

This compound has been studied for its efficacy against various cancers, including:

- Breast Cancer : Research indicates that it may serve as an effective treatment option for breast cancer patients, particularly those resistant to conventional therapies .

- Ovarian Cancer : Similar to paclitaxel, this compound has shown promise in treating ovarian cancer, potentially improving patient outcomes when used in combination with other agents .

Nanomedicine

Recent advancements in nanotechnology have led to the development of nanoparticle formulations incorporating this compound. These formulations enhance the pharmacokinetic properties of the drug, allowing for targeted delivery and reduced systemic toxicity. The use of nanoparticles can improve solubility and bioavailability, addressing one of the significant challenges associated with paclitaxel .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

Mécanisme D'action

10-Deacetyltaxol promotes the polymerization of tubulin, a protein that forms microtubules. By stabilizing microtubules, it inhibits their depolymerization, which is essential for cell division. This mechanism leads to mitotic arrest and apoptosis in cancer cells, making it an effective anticancer agent . The molecular targets include tubulin and microtubules, and the pathways involved are related to cell cycle regulation and apoptosis .

Comparaison Avec Des Composés Similaires

Paclitaxel: The parent compound, known for its potent anticancer properties.

Docetaxel: Another taxane derivative with similar mechanisms of action but different pharmacokinetic properties.

Cabazitaxel: A newer taxane derivative used in the treatment of prostate cancer.

Uniqueness: 10-Deacetyltaxol is unique due to its role as a precursor in the semi-synthesis of paclitaxel. Its ability to be efficiently converted into paclitaxel through biocatalysis makes it a valuable compound in both research and industrial applications .

Propriétés

IUPAC Name |

[4-acetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H49NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33-36,38,48-50,55H,21-23H2,1-5H3,(H,46,52) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLVGQKNNUHXIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H49NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

811.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.